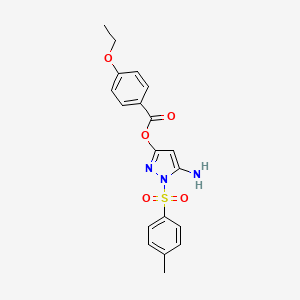

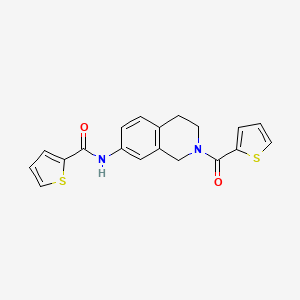

![molecular formula C16H18FN5O2 B2442324 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1326891-79-5](/img/structure/B2442324.png)

1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes a piperidine ring (a six-membered ring with one nitrogen atom), a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a 4-fluoro-3-methylphenyl group (a phenyl ring with a fluorine atom and a methyl group attached). These components suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click chemistry reaction, possibly using a copper(I)-catalyzed azide-alkyne cycloaddition . The piperidine ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, as well as the 4-fluoro-3-methylphenyl group. The presence of these functional groups could confer interesting electronic and steric properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, which is known to participate in a variety of chemical reactions . The piperidine ring could also be involved in reactions, particularly if it is substituted .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Agents: The triazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit specific cancer cell lines by interfering with cellular processes . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Anti-Inflammatory Properties: The carbonyl group and piperidine ring contribute to the compound’s anti-inflammatory activity. Investigations have focused on its potential as a novel anti-inflammatory drug, particularly in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Forensic Chemistry and Toxicology

Designer Drugs and Cathinones: Given its structural similarity to cathinones, this compound has drawn attention in forensic toxicology. Researchers use it as an analytical reference standard to identify and quantify synthetic cathinones in biological samples. Its detection in postmortem cases involving drug intoxication has been reported .

Mass Spectrometry Applications

Analytical Standards: The compound serves as an analytical reference standard for mass spectrometry. Researchers use it to calibrate instruments, validate methods, and quantify other related compounds. Its well-defined structure aids in accurate identification and quantification of unknown substances .

Chemical Biology

Probing Biological Targets: Researchers have explored the compound’s interactions with biological targets, including enzymes and receptors. Its unique structure makes it a valuable tool for probing binding sites and understanding molecular recognition processes .

Organic Synthesis

Triazole-Based Building Blocks: The triazole-4-carbonyl motif is a versatile building block in organic synthesis. Researchers have utilized it for constructing complex molecules, such as peptidomimetics and heterocyclic compounds. Its synthetic accessibility and diverse reactivity make it valuable in medicinal chemistry and materials science .

Antiviral Research

Indole Derivatives: While not directly related to the compound, indole derivatives (which share some structural features) have shown promise as antiviral agents. Researchers have synthesized and evaluated indole-based compounds against a broad range of RNA and DNA viruses . Although the compound is not specifically mentioned, exploring its antiviral potential could be an interesting avenue.

Future Directions

properties

IUPAC Name |

1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O2/c1-10-8-12(2-3-13(10)17)22-9-14(19-20-22)16(24)21-6-4-11(5-7-21)15(18)23/h2-3,8-9,11H,4-7H2,1H3,(H2,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFZNUCULFKZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B2442241.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2442244.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)

![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)